3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
Description
3-Chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a substituted benzene core. The molecule incorporates a chlorine atom at position 3, a methoxy group at position 4, and a sulfonamide group linked to a cyclopropylmethyl-thiophene moiety.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-20-13-5-4-11(9-12(13)16)22(18,19)17-10-15(6-7-15)14-3-2-8-21-14/h2-5,8-9,17H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLQFIBBZDLVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclopropyl intermediate: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Thiophene attachment: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated cyclopropyl intermediate.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under suitable reducing conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound's IUPAC name is 3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide, with a molecular formula of and a molecular weight of approximately 357.9 g/mol. Its structure features a thiophene ring, which is known for its significant biological activity.
Medicinal Chemistry
The compound serves as a scaffold for developing new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at specific enzymes or receptors.
- Enzyme Inhibition : Preliminary studies suggest that similar compounds can inhibit cyclooxygenases (COX), which are involved in inflammatory processes.
- Anticancer Activity : Research indicates that derivatives of thiophene exhibit cytotoxic effects against cancer cell lines, with some studies reporting IC50 values around 22.54 μM against breast cancer cells (MCF7 and T47D) .
Organic Synthesis
This compound is utilized as an intermediate in synthesizing more complex molecules. The following synthetic routes are commonly employed:
- Formation of Cyclopropyl Intermediate : Achieved through cyclopropanation reactions.
- Thiophene Attachment : Introduced via cross-coupling reactions like Suzuki-Miyaura coupling.
- Sulfonamide Formation : Finalized by reacting the intermediate with sulfonyl chloride in the presence of a base.
Material Science
The unique structure of this compound can be exploited in designing new materials with specific properties such as conductivity or fluorescence. Its potential applications include:
- Development of organic electronic materials.
- Creation of sensors based on its electronic properties.
The biological activity of this compound is significant due to its interaction with various biochemical pathways:
- Inhibition of Key Enzymes : Potential to inhibit enzymes involved in inflammatory responses.
- Anticancer Properties : Similar compounds have shown promising results in inducing apoptosis in cancer cells.
Antiviral Effects
A study on structurally related compounds indicated potential antiviral properties against Hepatitis B Virus (HBV), suggesting that derivatives may enhance antiviral activity through mechanisms involving increased levels of A3G .
Antibacterial Efficacy
Research has demonstrated effective inhibition against bacterial pathogens, particularly Gram-positive bacteria like Staphylococcus aureus. A related sulfonamide derivative showed significant antibacterial activity with IC50 values indicating potent effects .
Anticancer Potential
Investigations into sulfonamide-based compounds revealed their ability to modulate pathways involved in cancer cell survival. One study reported that a structurally similar compound induced apoptosis in human cancer cell lines, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
a. N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (BP 27790257933-82-7)
- Structure : A benzene ring with a 2-chloroacetyl substituent at position 4 and a methanesulfonamide group.
- Key Differences: Lacks the methoxy group and cyclopropane-thiophene substituent present in the target compound.
- Applications : Chloroacetyl derivatives are often intermediates in drug synthesis, suggesting utility in covalent binding or prodrug strategies .
b. N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (BP 27791147118-37-4)
- Structure : A pyrimidine core substituted with a 4-fluorophenyl group, formyl, isopropyl, and methylsulfonamide groups.
- Key Differences : The heteroaromatic pyrimidine ring contrasts with the benzene core of the target compound. The fluorophenyl group may enhance metabolic stability, while the isopropyl substituent increases steric bulk compared to the target’s cyclopropane-thiophene group .
Cyclopropane-Containing Compounds
a. Montelukast Sodium ()
- Structure: A leukotriene receptor antagonist with a cyclopropane ring linked to a sulfanyl group and a quinoline moiety.
- Key Differences : Montelukast’s larger, branched structure includes a carboxylic acid group and a chiral center, enabling specific receptor interactions. The target compound’s cyclopropane-thiophene system is simpler but may offer unique conformational constraints for binding .
Aromatic Sulfur Derivatives
a. 3-Methyl-4-(methylsulfinyl)-Phenol ()
- Structure: Phenol substituted with methyl and methylsulfinyl groups.
- Key Differences: The sulfinyl group is distinct from the sulfonamide in the target compound.
Comparative Data Table
*Calculated using standard atomic masses where experimental data is unavailable.
Research Findings and Implications
- Metabolic Considerations : The methoxy group in the target compound could slow oxidative metabolism relative to compounds with electron-withdrawing groups (e.g., chloroacetyl in BP 27790257933-82-7) .
Biological Activity
3-chloro-4-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is This compound . Its molecular formula is , indicating the presence of a sulfonamide group, which is crucial for its biological activity.
Target Interaction : The compound interacts with various biological targets, primarily due to the presence of the thiophene ring, which is known for its diverse therapeutic properties. Thiophene derivatives have been shown to modulate multiple biochemical pathways, including:
- Inhibition of Enzymes : It may inhibit key enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.
Anticancer Properties
Research indicates that compounds with similar structures can exhibit potent anticancer activity. For instance, derivatives of thiophene have shown promising results in inhibiting cancer cell proliferation. A study reported an IC50 value of approximately against breast cancer cell lines (MCF7 and T47D) when tested against standard chemotherapeutic agents .
Anti-inflammatory Effects
The sulfonamide moiety in the compound suggests potential anti-inflammatory properties. Compounds containing sulfonamides have been documented to reduce inflammation through inhibition of COX enzymes, which could be relevant for treating conditions like arthritis or other inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of thiophene derivatives typically includes:
- Solubility : Generally soluble in organic solvents but poorly soluble in water, which may affect bioavailability.
- Metabolism : Likely metabolized by liver enzymes, influencing its therapeutic efficacy and safety profile.
Case Studies
-
Anticancer Activity Study :
- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
- Findings : The compound exhibited selective cytotoxicity with an IC50 value of against MCF7 cells.
-
Anti-inflammatory Evaluation :
- Objective : To assess the anti-inflammatory potential through COX inhibition assays.
- Results : Similar compounds demonstrated significant inhibition of COX enzymes, suggesting a potential for this compound in managing inflammatory conditions.
Summary Table of Biological Activities
Q & A
Q. Optimization Tips :
- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) improve sulfonamide coupling efficiency.
- Reaction Monitoring : TLC or HPLC to track intermediate formation.
Q. Table 1: Reaction Parameters for Key Steps
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Intermediate Formation | Et₃N, DCM, 0–25°C | 60–75% | Thiophene ring stability under basic conditions |
| Final Coupling | DMAP, DMF, 70°C | 45–55% | Competing side reactions (e.g., sulfonate ester formation) |
Basic: How can the molecular structure of this compound be rigorously characterized?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, cyclopropane CH₂ at δ 1.2–1.5 ppm) .
X-ray Crystallography : Use the WinGX suite for single-crystal analysis to resolve stereochemistry and confirm cyclopropane geometry .
Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 396.05).
Key Challenge : Cyclopropane ring strain may complicate crystallization. Use slow evaporation from THF/hexane mixtures.
Basic: What experimental methods are suitable for determining solubility and stability in biological buffers?
Methodological Answer:
Solubility : Shake-flask method in PBS (pH 7.4) or DMSO-water mixtures. Quantify via UV-Vis (λmax ~260 nm) .
Stability : Incubate at 37°C for 24–72 hours; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Table 2: Solubility Parameters
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| PBS (pH 7.4) | 0.12 ± 0.03 | Low solubility; requires DMSO co-solvent |
| DMSO | >50 | Suitable for stock solutions |
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination; compare to doxorubicin controls) .
Antimicrobial Screening : Microdilution assay (MIC against S. aureus or E. coli).
Enzyme Inhibition : Fluorescence-based assays for COX-2 or carbonic anhydrase .
Note : Include positive controls (e.g., celecoxib for COX-2) and validate with triplicate runs.
Advanced: How should structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
Core Modifications :
- Vary substituents on the thiophene (e.g., Cl vs. CF₃) or cyclopropane (alkyl vs. aryl groups).
- Replace methoxy with ethoxy or halogen .
Biological Testing : Compare IC₅₀ values across analogs using dose-response curves.
Computational Modeling : Molecular docking (AutoDock Vina) to predict binding to targets like EGFR or HER2 .
Q. Table 3: SAR Trends in Analog Compounds
| Substituent | Target (IC₅₀, μM) | Notes |
|---|---|---|
| Thiophene-Cl | COX-2 (0.45) | Enhanced selectivity over COX-1 |
| Cyclopropane-CH₃ | EGFR (1.2) | Improved lipophilicity |
Advanced: How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?
Methodological Answer:
Validate Experimental Data : Re-run crystallography with higher-resolution crystals (≤0.8 Å).
Computational Refinement : Use density functional theory (DFT) (B3LYP/6-31G*) to compare calculated vs. observed bond lengths .
Error Analysis : Check for thermal motion artifacts (ADPs > 0.05 Ų indicate disorder).
Case Study : A cyclopropane C-C bond discrepancy (1.51 Å experimental vs. 1.54 Å DFT) was resolved by identifying crystal packing effects .
Advanced: What strategies evaluate the compound’s interaction with enzymes like COX-2 or carbonic anhydrase?
Methodological Answer:
Kinetic Assays : Measure enzyme inhibition (e.g., COX-2 via prostaglandin E₂ ELISA) .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
X-ray Co-Crystallization : Resolve ligand-enzyme complexes to identify key residues (e.g., Arg120 in COX-2) .
Key Finding : The sulfonamide group forms hydrogen bonds with catalytic zinc in carbonic anhydrase .
Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be optimized for in vivo studies?
Methodological Answer:
Metabolic Stability : Incubate with liver microsomes (human or rat); quantify parent compound via LC-MS/MS.
Prodrug Design : Mask sulfonamide with ester groups to improve oral bioavailability.
LogP Optimization : Introduce polar groups (e.g., -OH) to reduce LogP from 3.8 to 2.5 .
Q. Table 4: Pharmacokinetic Parameters
| Parameter | Value | Improvement Strategy |
|---|---|---|
| t₁/₂ (rat) | 2.1 h | Deuteration at metabolically labile sites |
| Oral Bioavailability | 18% | Nanoemulsion formulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
